N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-2-nitrobenzenesulfonohydrazide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The pyrazole and thiazole rings would provide rigidity to the structure, while the other groups could influence its overall shape and polarity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the carbonyl group could undergo nucleophilic addition reactions, while the nitro group could participate in reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase its lipophilicity and metabolic stability .Scientific Research Applications
Structural Properties and Synthesis : A study by Portilla et al. (2007) explores the structural properties of related compounds, focusing on how molecules are linked into chains and sheets by hydrogen bonds. This research contributes to the understanding of the molecular structure and properties of these compounds (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Potential Therapeutic Applications : Küçükgüzel et al. (2013) investigated a series of novel derivatives for their potential therapeutic applications, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This highlights the versatile potential of these compounds in various therapeutic areas (Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpinar, Özsavcı, Şener, Kaushik-Basu, Basu, & Talele, 2013).
Insecticidal and Fungicidal Activities : Zhu et al. (2014) synthesized a series of novel compounds and evaluated their insecticidal and fungicidal activities. This research is significant for the development of new pesticides and fungicides (Zhu, Wang, Zhang, Xiong, Yu, & Li, 2014).
Synthesis of Novel Derivatives : Kariuki et al. (2022) focused on the synthesis of novel derivatives and their structural characterization. This study contributes to the development of new compounds with potentially useful properties (Kariuki, Abdel-Wahab, Mohamed, Bekheit, & El‐Hiti, 2022).
Antimicrobial and Antiproliferative Activities : Mansour et al. (2020) synthesized and evaluated new derivatives for their antimicrobial and antiproliferative activities, highlighting their potential as therapeutic agents against certain bacteria and cancer cells (Mansour, Aboelnaga, Nassar, & Elewa, 2020).
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group, such as this one, are often found in fda-approved drugs and exhibit numerous pharmacological activities . They are used in various drugs, including HIV reverse transcriptase inhibitors, antidepressants, and nonsteroidal anti-inflammatory drugs .
Mode of Action
It’s known that trifluoromethyl-substituted compounds often exhibit strong acidic properties
Biochemical Pathways
It’s known that fluorine-containing compounds significantly affect pharmaceutical growth . This suggests that the compound could potentially interact with a variety of biochemical pathways, depending on the specific targets it interacts with.
Pharmacokinetics
The trifluoromethyl group is often used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation
Result of Action
The presence of the trifluoromethyl group in various drugs suggests that the compound could potentially have a wide range of effects, depending on the specific targets it interacts with .
Action Environment
The trifluoromethyl group is often used to change the solubility of molecules containing other groups of interest
Future Directions
Properties
IUPAC Name |
2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-N'-(2-nitrophenyl)sulfonyl-1,3-thiazole-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N6O5S2/c1-8-6-12(15(16,17)18)23(21-8)14-19-9(7-30-14)13(25)20-22-31(28,29)11-5-3-2-4-10(11)24(26)27/h2-7,22H,1H3,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSATTVUORZBJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N6O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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